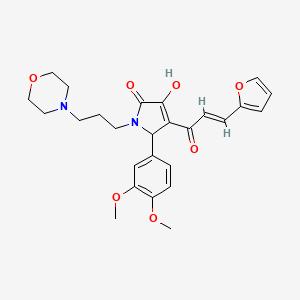

(E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

The compound (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative with a complex heterocyclic framework. Key structural features include:

- An (E)-configured α,β-unsaturated ketone (3-(furan-2-yl)acryloyl) at position 4, which may enhance electrophilic reactivity or serve as a Michael acceptor in biological systems.

- A 3-hydroxy group at position 3, enabling hydrogen bonding or metal coordination.

- A 3-morpholinopropyl chain at position 1, likely improving solubility and modulating pharmacokinetic properties.

The morpholine moiety is a common pharmacophore in kinase inhibitors and GPCR modulators, hinting at possible therapeutic relevance .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-32-21-9-6-18(17-22(21)33-2)24-23(20(29)8-7-19-5-3-14-35-19)25(30)26(31)28(24)11-4-10-27-12-15-34-16-13-27/h3,5-9,14,17,24,30H,4,10-13,15-16H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPMIAHYHIRPS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(3,4-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole backbone with multiple functional groups, including a dimethoxyphenyl group, a furan ring, and a morpholinopropyl substituent. These structural elements contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 433.4 g/mol |

| LogP | 2.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and phenolic groups have shown broad-spectrum antimicrobial effects against various pathogens, including antibiotic-resistant strains .

Anticancer Activity

Studies have highlighted the anticancer potential of related compounds. For example, chalcones with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the furan moiety is often associated with enhanced anticancer activity due to its ability to interact with cellular targets.

Antioxidant Activity

Antioxidant assays reveal that compounds containing methoxy and furan groups can scavenge free radicals effectively. The antioxidant activity is measured using assays like DPPH and ABTS radical scavenging tests, where these compounds show moderate to excellent activity . This property suggests potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, promoting apoptosis in cancer cells.

- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

- Antimicrobial Study : A study on dimethoxyphenolic compounds showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli strains.

- Cytotoxicity Assay : Research on chalcone derivatives indicated that modifications to the phenolic structure can enhance cytotoxicity against HeLa and MCF-7 cancer cell lines.

- Antioxidant Evaluation : The antioxidant capacity of furan-containing compounds was assessed using DPPH assay, showing a strong correlation between structure and scavenging ability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Substituent Effects on Solubility: The 3-morpholinopropyl group in the target compound likely improves aqueous solubility compared to the 3-ethoxypropyl chain in ’s compound, as morpholine’s tertiary amine can protonate at physiological pH .

Electrophilic Reactivity :

- The (E)-α,β-unsaturated ketone in the target compound may exhibit reactivity similar to EGCG’s catechol gallate , which undergoes redox cycling. However, the furan ring’s electron-rich nature could mitigate excessive electrophilicity .

Biological Target Implications: Example 63 () and the target compound both feature heteroaromatic cores (pyrimidine vs. The morpholine group in the target may enhance binding to ATP pockets, analogous to pyrazole derivatives in .

Key Observations:

- The target compound’s 3-(furan-2-yl)acryloyl group may require a Suzuki-Miyaura cross-coupling akin to Example 63’s synthesis, leveraging furan-2-ylboronic acid and palladium catalysis .

- The morpholinopropyl side chain likely derives from a nucleophilic substitution or reductive amination, contrasting with the ethoxypropyl group in , which may involve alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.